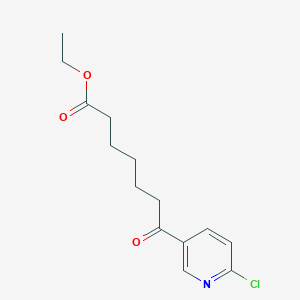

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate

描述

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of pyridine chemistry, which has been a cornerstone of heterocyclic organic chemistry since the nineteenth century. Pyridine itself was first isolated from coal tar in the 1840s, establishing the foundation for an entire class of nitrogen-containing heterocyclic compounds that would prove essential to pharmaceutical and agricultural chemistry. The systematic exploration of chlorinated pyridine derivatives gained momentum throughout the twentieth century as researchers recognized the profound impact that halogen substitution could have on biological activity and chemical reactivity.

The specific compound this compound represents a more recent advancement in this field, likely synthesized and characterized within the past two decades as part of ongoing efforts to develop novel pyridine-based pharmaceuticals and chemical intermediates. The assignment of the Chemical Abstracts Service number 890100-69-3 and the MDL number MFCD02260488 indicates that this compound has been formally registered and cataloged in major chemical databases, facilitating its identification and procurement for research purposes. The compound's presence in multiple commercial chemical catalogs suggests that it has found practical applications in research and development settings, particularly in medicinal chemistry where chloropyridine derivatives are frequently employed as building blocks for bioactive molecules.

The historical significance of this compound extends beyond its individual properties to represent the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. The ability to combine a chlorinated pyridine ring with a seven-carbon ester chain demonstrates the advanced synthetic methodologies that have been developed to create complex heterocyclic compounds with tailored properties for specific applications. This development reflects the broader trend in pharmaceutical chemistry toward the design of molecules that can interact with specific biological targets through carefully positioned functional groups and structural features.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic components. The complete IUPAC name systematically describes each structural element of the molecule, beginning with the ethyl ester functionality and proceeding through the heptanoic acid backbone to the chlorinated pyridine substituent. The name explicitly identifies the presence of a ketone functional group at the seventh carbon position, indicated by the "oxo" designation, which is directly attached to the 3-position of a 6-chloropyridine ring system.

The classification of this compound within chemical taxonomy places it simultaneously in multiple categories that reflect its diverse structural features. As an ester, it belongs to the broad class of carboxylic acid derivatives, specifically those formed by the reaction of carboxylic acids with alcohols. The presence of the pyridine ring system classifies it as a heterocyclic compound, more specifically as a member of the pyridine derivatives family. The incorporation of a chlorine atom on the pyridine ring further categorizes it as a halogenated heterocycle, a subclass known for enhanced biological activity and altered electronic properties compared to non-halogenated analogs.

The Simplified Molecular Input Line Entry System representation of the compound, expressed as "O=C(OCC)CCCCCC(C1=CC=C(Cl)N=C1)=O," provides a linear notation that captures the complete connectivity of all atoms within the molecule. This standardized representation facilitates computer-based chemical information systems and enables precise identification of the compound across different databases and research platforms. The InChI identifier and other molecular descriptors serve similar functions in providing unambiguous chemical identification for this complex molecule.

Structural Relationship to Pyridine Derivatives

This compound exhibits a fundamental structural relationship to the broader family of pyridine derivatives through its incorporation of the six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring system in this compound maintains the characteristic electronic properties that define this class of compounds, including the basic lone pair of electrons on the nitrogen atom and the delocalized pi-electron system that contributes to aromatic stability. The positioning of the chlorine substituent at the 6-position of the pyridine ring significantly influences the electronic distribution within the aromatic system, creating an electron-withdrawing effect that modulates both the chemical reactivity and potential biological activity of the molecule.

The structural architecture of this compound demonstrates the versatility of pyridine derivatives in serving as scaffolds for complex molecular construction. The attachment of the heptanoic acid chain at the 3-position of the pyridine ring creates a significant extension of the molecular framework, providing additional sites for potential intermolecular interactions and biological target recognition. This extended structure is characteristic of many bioactive pyridine derivatives, where the heterocyclic core serves as an anchoring point for various functional groups that can interact with specific binding sites in biological systems.

The ketone functionality at the seventh carbon position represents a critical structural feature that distinguishes this compound from simpler pyridine derivatives and creates opportunities for further chemical modification or biological interaction. The carbonyl group introduces additional polarity and potential hydrogen bonding capability, while also serving as a reactive site for various chemical transformations. The ester functionality at the terminal position of the heptanoic acid chain provides another dimension of structural complexity, potentially serving as a prodrug mechanism or contributing to the compound's solubility and pharmacokinetic properties.

The comparison of this compound to other pyridine derivatives reveals both similarities and unique characteristics that define its place within this chemical family. Like other substituted pyridines, it maintains the fundamental aromatic character and basic nitrogen functionality that characterize the parent compound. However, the extensive alkyl chain substitution and the specific positioning of functional groups create a molecular profile that is distinct from simpler pyridine derivatives such as picolinic acid or nicotinic acid. The chlorine substitution pattern specifically resembles that found in various pharmaceutical agents and agrochemicals, suggesting potential applications in similar therapeutic or biological contexts.

属性

IUPAC Name |

ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-19-14(18)7-5-3-4-6-12(17)11-8-9-13(15)16-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLBCYRJSHETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641802 | |

| Record name | Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-69-3 | |

| Record name | Ethyl 6-chloro-ζ-oxo-3-pyridineheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reaction Route

The most widely reported and industrially relevant method involves the Grignard reaction using 1-bromo-5-chloropentane as the starting material. The process can be summarized as follows:

Step 1: Formation of Grignard Reagent

Magnesium metal is reacted with 1-bromo-5-chloropentane in anhydrous tetrahydrofuran (THF) or mixed solvents such as toluene/THF or dimethylbenzene/methyltetrahydrofuran (MeTHF) under nitrogen atmosphere. The reaction temperature is carefully controlled between -10 to -25 °C to prevent side reactions and decomposition.

Step 2: Addition to Diethyl Oxalate

The freshly prepared Grignard reagent is then added dropwise to diethyl oxalate (oxalic acid diethyl ester) at low temperatures (-25 to -5 °C). This step forms the ethyl 7-chloro-2-oxoheptanoate product precursor.

Step 3: Hydrolysis and Workup

The reaction mixture is hydrolyzed with dilute sulfuric acid (10% H2SO4) at 5-10 °C, followed by neutralization with sodium bicarbonate and washing with saturated brine. The organic layer is then concentrated and purified by distillation or recrystallization.

- Typical yields range from 43% to 70%, depending on reaction conditions and solvent systems.

- Purity of the product can reach up to 98% as determined by gas chromatography (GC).

- The Grignard route offers a relatively short synthetic pathway with simple reaction steps.

- However, it requires strict anhydrous and inert atmosphere conditions.

- Low temperatures and careful control of reagent addition are critical to minimize side reactions such as Wurtz coupling.

- Industrial scalability is challenged by the sensitivity of the Grignard reagent and the need for precise temperature control.

| Parameter | Condition/Value |

|---|---|

| Starting material | 1-bromo-5-chloropentane |

| Magnesium amount | 0.63 - 0.75 mol per mol of substrate |

| Solvent | THF, toluene/THF, or MeTHF/dimethylbenzene |

| Temperature (Grignard formation) | -10 to -15 °C |

| Temperature (Addition to diethyl oxalate) | -25 to -5 °C |

| Hydrolysis | 10% H2SO4 aqueous solution, 5-10 °C |

| Yield | 43% - 70% |

| Product purity (GC) | Up to 98% |

Alternative Synthetic Routes

Other methods reported include:

Methyl Acetoacetate Route: Starting from methyl acetoacetate, this method involves longer synthetic steps and results in lower overall yields (~60-63%). It is less favored due to longer production cycles and higher costs.

1,3-Dimercaptopropane Route: This approach achieves about 70% yield but is less commonly used industrially.

Direct Chlorination and Oxidation Methods: These are less documented and generally have lower yields or require harsher conditions.

The final compound is synthesized by coupling the 7-chloro-2-oxoheptanoate intermediate with the 6-chloropyridin-3-yl moiety. While detailed coupling methods are less frequently disclosed, the general approach involves:

- Nucleophilic substitution or cross-coupling reactions to attach the chloropyridinyl group.

- Purification steps to achieve high purity (typically >95%).

Commercially available samples of this compound show purity levels around 95-97%, indicating effective preparation and purification protocols.

| Aspect | Details |

|---|---|

| Main synthetic route | Grignard reaction using 1-bromo-5-chloropentane and diethyl oxalate |

| Reaction conditions | Low temperature (-25 to 0 °C), inert atmosphere, anhydrous solvents |

| Yield range | 43% - 70% for intermediate; final yields depend on coupling efficiency |

| Purity | Up to 98% for intermediate; 95-97% for final compound |

| Advantages | Short synthetic route, relatively simple steps |

| Challenges | Sensitive reagents, strict reaction conditions, side reactions (Wurtz coupling) |

| Industrial relevance | Grignard method is preferred despite challenges due to cost and scalability |

The preparation of this compound is primarily dependent on the efficient synthesis of Ethyl 7-chloro-2-oxoheptanoate via a Grignard reaction route. This method balances yield, purity, and process simplicity, although it requires stringent control of reaction conditions. Alternative routes exist but are less favored industrially. The final coupling to introduce the chloropyridinyl group completes the synthesis, yielding a compound of high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the chloropyridine ring to a pyridine derivative.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of 7-(6-chloropyridin-3-YL)-7-oxoheptanoic acid.

Reduction: Formation of 7-(6-chloropyridin-3-YL)-7-hydroxyheptanoate.

Substitution: Formation of 7-(6-aminopyridin-3-YL)-7-oxoheptanoate or 7-(6-thiopyridin-3-YL)-7-oxoheptanoate.

科学研究应用

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate involves its interaction with specific molecular targets in biological systems. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

相似化合物的比较

Key Observations:

Heterocyclic vs.

Electron-Donating Groups (e.g., methyl, heptyloxy): Methyl and alkoxy groups in analogs like Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate improve lipophilicity, affecting solubility and membrane permeability .

Physicochemical and Functional Properties

- Solubility : The pyridinyl group in the target compound likely enhances water solubility compared to phenyl analogs due to increased polarity. However, this may be counteracted by the hydrophobic ethyl ester chain.

- Reactivity : The electron-deficient pyridinyl ring may stabilize intermediates in coupling reactions, making it advantageous in synthetic pathways compared to phenyl derivatives .

- Metabolites of nitenpyram, which contain similar chloropyridinyl moieties, demonstrate bioactivity against pests .

Research and Application Insights

- Synthetic Utility: this compound could serve as a precursor for bioactive molecules, leveraging the pyridinyl group’s electronic properties for targeted interactions.

- Comparative Limitations: Unlike phenyl analogs with well-documented lipophilicity profiles, the target compound’s pyridinyl group may complicate formulation in non-polar matrices .

生物活性

Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate is an organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloropyridine ring attached to a heptanoate ester chain. The presence of the chloropyridine moiety is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. This suggests a promising avenue for further research in cancer therapeutics.

The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. Additionally, the ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 6-chloropyridine-3-acetate | Ester | Moderate antimicrobial activity |

| 3-(6-chloropyridin-3-YL)-7-oxoheptanoic acid | Carboxylic acid | Potential anticancer properties |

| 7-(6-chloropyridin-3-YL)-7-oxoheptanoic acid | Acid | Limited biological activity |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Anticancer Research : In a study featured in Cancer Research, researchers found that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, with IC50 values around 30 µM.

- Mechanistic Insights : A publication in Biochemical Pharmacology detailed the compound's mechanism, revealing that it activates caspase pathways leading to apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.

常见问题

Basic Research Questions

Q. What are the recommended storage conditions to maintain the stability of Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate during experimental handling?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) to prevent moisture absorption and oxidation. Avoid exposure to heat (>50°C) and direct sunlight. Use desiccants in storage areas and ensure compatibility with lab equipment (e.g., avoid reactive metals like aluminum). Safety codes P231, P233, and P235 from hazard guidelines should be strictly followed .

Q. How can researchers safely handle this compound to minimize health risks?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood with adequate ventilation (P271). In case of skin contact, wash immediately with soap and water (P302 + P352). For spills, avoid water contact (P223) and use inert absorbents like vermiculite .

Q. What spectroscopic techniques are effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to identify the chloropyridinyl and ester functional groups.

- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm) and aromatic C-Cl bonds (~600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

Cross-reference with databases like ChemIDplus or EPA DSSTox for validation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the solubility and reactivity of this compound in polar vs. non-polar solvents?

- Methodological Answer : Use software like GROMACS or AMBER to model solvation free energy. Parameterize the force field using quantum mechanical calculations (e.g., DFT for partial charges). Analyze radial distribution functions (RDFs) to assess hydrogen bonding with solvents like water or DMSO. Experimental validation via HPLC solubility studies is recommended .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Structure Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) and occupancy factors.

- Validation Tools : Employ PLATON or CCDC Mercury to check for missed symmetry or twinning.

- Data Reconciliation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) to identify systematic errors .

Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates at pH 2–12.

- HPLC Analysis : Quantify decomposition products (e.g., free carboxylic acid from ester hydrolysis).

- Control Variables : Maintain constant temperature (25°C) and ionic strength (0.1 M buffer). Statistical tools like ANOVA can assess significance of pH effects .

Q. What computational approaches optimize synthetic routes for this compound to minimize side products?

- Methodological Answer :

- Retrosynthetic Analysis : Use software like Synthia or Reaxys to identify feasible pathways (e.g., Friedel-Crafts acylation followed by esterification).

- DFT Calculations : Model transition states to predict regioselectivity in chloropyridine substitution.

- Process Optimization : Apply DOE (Design of Experiments) to variables like catalyst loading and reaction time .

Data Contradiction Analysis

Q. How should researchers address conflicting purity results from HPLC vs. NMR for this compound?

- Methodological Answer :

- HPLC Calibration : Use certified reference standards and ensure column compatibility (C18 for non-polar analytes).

- NMR Quantification : Apply ERETIC2 or qNMR with an internal standard (e.g., TMSP).

- Root-Cause Analysis : Check for solvent impurities or degradation during sample preparation. Cross-validate with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。